molecular formula C20H18BrNO4 B243220 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B243220
M. Wt: 416.3 g/mol
InChI Key: CFCUEULONZGZSD-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one inhibitor works by binding to the bromodomain of 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which prevents its interaction with acetylated histones and other transcription factors. This leads to the inhibition of gene transcription, which ultimately results in the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one inhibits the proliferation of cancer cells and induces apoptosis. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to prevent the development of atherosclerosis by reducing the accumulation of macrophages in the arterial wall.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its high potency and selectivity towards 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. However, it also has some limitations, such as poor solubility in water and low bioavailability.

Future Directions

There are several future directions for the research and development of 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Some of these include the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of more potent and selective 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one inhibitors is an area of ongoing research. Finally, the optimization of its pharmacokinetic properties is crucial for its successful translation into clinical use.
In conclusion, 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Ongoing research is focused on developing more potent and selective 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one inhibitors and optimizing its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a multi-step process that involves the condensation of 3,4,5-trimethoxybenzaldehyde with 5-bromoindole-3-carbaldehyde, followed by a Wittig reaction with the appropriate phosphonium salt. The final product is obtained after purification via column chromatography.

Scientific Research Applications

3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It is known to inhibit the activity of the bromodomain-containing protein 4 (3-(5-Bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one), which plays a crucial role in the regulation of gene expression.

properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H18BrNO4/c1-24-18-8-13(9-19(25-2)20(18)26-3)17(23)7-4-12-11-22-16-6-5-14(21)10-15(12)16/h4-11,22H,1-3H3/b7-4+

InChI Key

CFCUEULONZGZSD-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CNC3=C2C=C(C=C3)Br

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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